![molecular formula C18H26BrNO5 B4076764 1-[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4076764.png)
1-[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]azepane;oxalic acid
Overview
Description
1-[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]azepane;oxalic acid is a complex organic compound that combines a brominated phenoxy group with an azepane ring and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]azepane typically involves the reaction of 4-bromo-2,6-dimethylphenol with an appropriate azepane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with oxalic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]azepane undergoes various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced azepane derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
1-[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]azepane involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The azepane ring may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: A precursor in the synthesis of the compound.
2-(4-Bromo-2,6-dimethylphenoxy)acetic acid: A structurally related compound with different functional groups.
4-Bromo-2,6-dimethylbenzaldehyde: Another brominated derivative with distinct chemical properties.
Uniqueness
1-[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]azepane is unique due to the presence of both the azepane ring and oxalic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.C2H2O4/c1-13-11-15(17)12-14(2)16(13)19-10-9-18-7-5-3-4-6-8-18;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNIMJUGEBAAOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCCCCC2)C)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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